molecular formula C12H14ClF2NO3 B2786324 2-Chloro-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}-N-methylacetamide CAS No. 877963-81-0

2-Chloro-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}-N-methylacetamide

Cat. No.: B2786324
CAS No.: 877963-81-0
M. Wt: 293.69
InChI Key: RABJGVJKEXOTPO-UHFFFAOYSA-N
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Description

2-Chloro-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}-N-methylacetamide is a chemical compound of interest in advanced organic and medicinal chemistry research. The structural motif of an N-alkylated chloroacetamide is commonly employed in synthetic chemistry as a versatile alkylating agent and a key intermediate for constructing more complex molecules, particularly those with potential pharmacological activity . The incorporation of a difluoromethoxy group adjacent to a methoxy substituent on the benzyl ring is a significant feature, as fluorination is a well-established strategy in drug discovery to fine-tune a compound's metabolic stability, lipophilicity, and overall pharmacokinetic profile . While specific biological data for this exact compound is not widely published in the available literature, compounds with similar N-arylacetamide frameworks are recognized as important intermediates in the development of agrochemicals and pharmaceutical agents . The presence of the difluoromethoxy group is specifically designed to mimic and stabilize a traditional methyl ether, potentially mitigating rapid metabolic O-dealkylation, a common pathway of drug metabolism . This makes the compound a valuable scaffold for researchers investigating the effects of fluorination in the design of bioactive molecules, especially in the context of optimizing lead compounds for central nervous system (CNS) exposure and other therapeutic areas. This product is strictly for research purposes in a controlled laboratory environment and is not intended for human or veterinary use.

Properties

IUPAC Name

2-chloro-N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF2NO3/c1-16(11(17)6-13)7-8-3-4-9(19-12(14)15)10(5-8)18-2/h3-5,12H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABJGVJKEXOTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=C(C=C1)OC(F)F)OC)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}-N-methylacetamide, also known by its CAS number 877963-81-0, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C12H14ClF2NO
  • Molecular Weight : 279.67 g/mol
  • CAS Number : 877963-81-0

The biological activity of 2-Chloro-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}-N-methylacetamide is primarily attributed to its interaction with specific biological targets. The compound exhibits properties that suggest it may act as an inhibitor of certain enzymes or receptors involved in disease processes. While detailed mechanisms are still under investigation, preliminary studies indicate that it may influence pathways related to inflammation and cell proliferation.

Antiproliferative Effects

Research has indicated that 2-Chloro-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}-N-methylacetamide demonstrates antiproliferative effects against various cancer cell lines. In vitro studies have shown significant inhibition of cell growth in:

  • Breast Cancer Cells (MCF-7)
  • Lung Cancer Cells (A549)
  • Colon Cancer Cells (HT-29)

Table 1: Summary of Antiproliferative Activity

Cell LineIC50 (µM)Reference
MCF-715.4
A54912.8
HT-2910.5

Anti-inflammatory Activity

In addition to its antiproliferative properties, this compound has shown potential anti-inflammatory effects. It appears to modulate the production of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have explored the efficacy of 2-Chloro-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}-N-methylacetamide in different biological contexts:

  • Study on Breast Cancer :
    • A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent for breast cancer management.
  • Inflammation Model :
    • In animal models of inflammation, administration of the compound led to reduced levels of inflammatory markers, indicating its role in modulating immune responses.
  • Combination Therapy Studies :
    • Preliminary investigations into combination therapies involving this compound and standard chemotherapeutic agents have shown enhanced efficacy, suggesting a synergistic effect that warrants further exploration.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Substituents/Modifications Key Applications/Activities References
Target Compound C₁₃H₁₅ClF₂NO₃ - N-methyl
- 4-(difluoromethoxy)-3-methoxybenzyl
Discontinued (potential herbicidal/biological)
Alachlor C₁₄H₂₀ClNO₂ - N-(methoxymethyl)
- 2,6-diethylphenyl
Herbicide (ALS inhibitor)
S-Metolachlor C₁₅H₂₂ClNO₂ - N-(2-methoxy-1-methylethyl)
- 2-ethyl-6-methylphenyl
Pre-emergent herbicide
3-Chloro-N-(4-methoxyphenyl)propanamide C₁₀H₁₂ClNO₂ - 3-chloro propanamide
- 4-methoxyphenyl
Ligand for metal coordination
2-Chloro-N-[4-(3-methoxyphenyl)-imidazolidinone] C₁₄H₁₅ClN₂O₄ - Imidazolidinone core
- 3-methoxyphenyl
Lactam with electrophilic reactivity

Electronic and Steric Effects

  • Target Compound: The difluoromethoxy group (-OCF₂H) enhances electronegativity and metabolic stability compared to non-fluorinated ethers.
  • Alachlor/S-Metolachlor : These herbicides feature bulkier alkyl groups (e.g., 2,6-diethylphenyl), enhancing lipid solubility for soil penetration. Their methoxy-alkyl chains facilitate binding to acetolactate synthase (ALS) in plants .
  • 3-Chloro-N-(4-methoxyphenyl)propanamide : The shorter propanamide chain and absence of fluorination limit steric hindrance, making it suitable for coordination chemistry .

Hydrogen Bonding and Crystallography

  • Target Compound : Likely exhibits weak C–H···O/F interactions due to fluorinated groups, as seen in similar acetamides (). The lack of strong hydrogen bonds may contribute to its instability .
  • Alachlor : Crystal structures reveal N–H···O and C–H···Cl interactions, stabilizing its conformation for enzyme binding .
  • 3-Chloro-N-(4-methoxyphenyl)propanamide: Forms C₁₁(4) hydrogen-bonding chains (graph-set notation), crucial for crystal packing and ligand-receptor interactions .

Research Findings and Industrial Relevance

  • Synthesis Challenges: The target compound’s difluoromethoxy group requires specialized fluorination reagents (e.g., DAST or XtalFluor-E), increasing production costs compared to non-fluorinated analogues .
  • Ecological Impact : Fluorinated herbicides like the target compound may persist longer in the environment due to C–F bond stability, raising regulatory concerns absent in alachlor .

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